molecular formula C9H10O2 B576255 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone CAS No. 178742-85-3

1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone

Cat. No.: B576255
CAS No.: 178742-85-3
M. Wt: 150.177
InChI Key: SBLYIEVUOKBWKO-UHFFFAOYSA-N
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Description

1-(6-Ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone is an organic compound that features a pyran ring with an ethynyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone typically involves the reaction of 3,4-dihydro-2H-pyran with ethynylating agents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethynyl group, followed by its reaction with 3,4-dihydro-2H-pyran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyran ring can be reduced to form tetrahydropyran derivatives.

    Substitution: The ethanone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of tetrahydropyran derivatives.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

1-(6-Ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming π-π interactions. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-3-8-5-4-6-9(11-8)7(2)10/h1,5,9H,4,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLYIEVUOKBWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC=C(O1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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